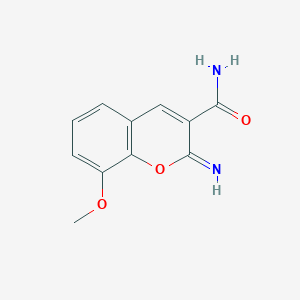

2-imino-8-methoxy-2H-chromene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-imino-8-methoxy-2H-chromene-3-carboxamide is a heterocyclic compound that belongs to the class of iminochromenes. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, antioxidant, and anti-inflammatory properties . The structure of this compound includes a chromene ring system with an imino group at the 2-position, a methoxy group at the 8-position, and a carboxamide group at the 3-position.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-imino-8-methoxy-2H-chromene-3-carboxamide can be achieved through various methods. One common approach involves the reaction of salicylic aldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent functional group modifications . The reaction conditions can vary, including the use of different solvents such as isopropanol, ethanol, tetrahydrofuran, dioxane, and polyethylene glycol-400. The reactions can be carried out under thermal or ultrasound activation conditions, or simply by stirring at room temperature .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility .

化学反応の分析

Types of Reactions

2-imino-8-methoxy-2H-chromene-3-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the imino group to an amino group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include oxo derivatives, amino derivatives, and various substituted chromenes, depending on the specific reaction conditions and reagents used .

科学的研究の応用

2-imino-8-methoxy-2H-chromene-3-carboxamide has a wide range of scientific research applications:

作用機序

The mechanism of action of 2-imino-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, modulate signaling pathways, and induce apoptosis in cancer cells . The exact molecular targets and pathways depend on the specific biological activity being studied.

類似化合物との比較

2-imino-8-methoxy-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:

2-imino-2H-chromene-3-carbonitrile: This compound has a similar chromene ring system but with a cyano group instead of a carboxamide group.

2-(phenylimino)-2H-chromene-3-carboxamide: This compound has a phenyl group attached to the imino group, which can enhance its biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other iminochromenes .

生物活性

2-Imino-8-methoxy-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class, known for its diverse biological activities. This article explores the compound's pharmacological properties, synthesis methods, biological targets, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features an imino group and a methoxy substitution, which enhance its chemical reactivity. The synthesis typically involves multi-step organic reactions, including condensation and cyclization processes. A common synthetic route includes:

- Formation of the Chromene Core : The initial step often involves the reaction of appropriate phenolic compounds with carbonyl precursors.

- Imino Group Introduction : The imino functionality is introduced through condensation reactions with amines.

- Final Modifications : Further modifications may include methylation or other substitutions to optimize biological activity.

Biological Activities

Research indicates that this compound exhibits significant biological activities across various domains:

- Anticancer Activity : The compound has been studied for its potential to inhibit cancer cell proliferation. It interacts with specific enzymes and receptors involved in tumor growth and metastasis, making it a candidate for cancer therapy .

- Antimicrobial Properties : It displays notable antibacterial effects against various pathogens. Studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong antimicrobial activity .

- Anti-inflammatory Effects : The compound modulates inflammatory pathways, suggesting its potential use in treating inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to bind selectively to certain enzymes or receptors. This binding modulates their activity, influencing critical biochemical pathways involved in disease processes:

- Enzyme Inhibition : It has been shown to inhibit enzymes such as BACE1 and acetylcholinesterase, which are relevant in neurodegenerative diseases like Alzheimer's .

- Disruption of Cellular Signaling : By interfering with cellular signaling pathways, the compound can alter cell proliferation and survival, particularly in cancer cells .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

- Anticancer Studies : In vitro assays demonstrated that the compound significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells. Its IC50 values were notably lower than those of conventional chemotherapeutics .

- Antimicrobial Evaluation : A study reported that this compound exhibited MIC values as low as 0.22 μg/mL against Staphylococcus aureus, highlighting its potential as a new antibacterial agent .

- In Vivo Studies : Animal models treated with the compound showed reduced tumor sizes and improved survival rates compared to control groups, further supporting its anticancer potential .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Imino-8-methoxy-N-(2-methylphenyl)-2H-chromene-3-carboxamide | Methyl substitution on phenyl ring | Potential anticancer activity |

| N-(3,4-dimethylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide | Dimethyl substitution on phenyl ring | Enhanced antimicrobial properties |

| 8-Hydroxychromene derivatives | Hydroxy substitution instead of methoxy | Varying enzyme inhibition profiles |

特性

CAS番号 |

1728-87-6 |

|---|---|

分子式 |

C11H10N2O3 |

分子量 |

218.21 g/mol |

IUPAC名 |

2-imino-8-methoxychromene-3-carboxamide |

InChI |

InChI=1S/C11H10N2O3/c1-15-8-4-2-3-6-5-7(10(12)14)11(13)16-9(6)8/h2-5,13H,1H3,(H2,12,14) |

InChIキー |

HHMZURGWXAWJGC-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=CC2=C1OC(=N)C(=C2)C(=O)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。